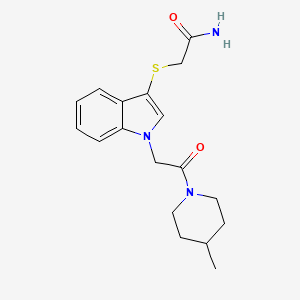

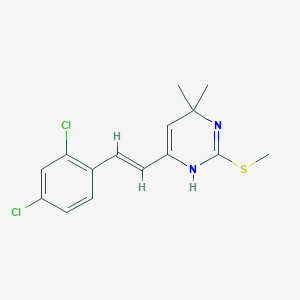

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

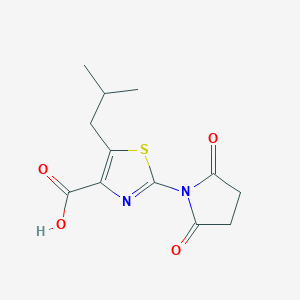

This compound is a complex organic molecule that contains several functional groups, including an indole group, a thioacetamide group, and a methylpiperidine group . These groups are common in many biologically active compounds and pharmaceuticals .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or multicomponent reactions . For example, imidazole derivatives can be synthesized through the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present and their interactions. For instance, the indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The methylpiperidine group is a piperidine ring with a methyl substituent .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the thioacetamide group might undergo hydrolysis to form a thiol and acetamide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar indole and thioacetamide groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Analysis

Research has focused on the synthesis and structural analysis of compounds similar to the one . For instance, studies on the synthesis and structure of redox derivatives of related compounds highlight the conformational properties and redox behavior in crystal and solution states, providing insights into their chemical reactivity and potential applications in redox chemistry and materials science (Sen', Shilov, & Golubev, 2014).

Heterocyclic Syntheses

Thioueido-acetamides have been utilized as starting materials for the synthesis of various heterocyclic compounds through one-pot cascade reactions. This methodology demonstrates the versatility of thioureido-acetamides in organic synthesis, leading to the efficient production of heterocycles important in pharmaceutical development and materials science (Schmeyers & Kaupp, 2002).

Astrochemical Relevance

In astrochemistry, the reaction of hydrogen atoms with acetamide (a molecule with a structure related to the compound ) in a para-hydrogen matrix has been studied to understand the formation of complex organic molecules (COM) in interstellar conditions. This research provides insights into the potential pathways for the synthesis of organic compounds in space, highlighting the astrobiological significance of acetamide and related molecules (Haupa, Ong, & Lee, 2020).

Photoinitiators for Polymerization

Studies on the use of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators, which include compounds structurally similar to "2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide", have been conducted. These studies explore the applications in polymer science, specifically for the preparation of PMMA hybrid networks. Such research underscores the potential of these compounds in developing advanced materials with improved properties (Batibay, Gunkara, Ocal, & Arsu, 2020).

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for anti-inflammatory activity . Therefore, it’s possible that this compound may also target proteins involved in inflammation, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Mode of Action

Based on its potential anti-inflammatory activity, it could interact with its targets (possibly cox-1 and cox-2) to inhibit their activity, thereby reducing the production of pro-inflammatory mediators .

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not detailed in the search results, it can be inferred from its potential anti-inflammatory activity that it may impact the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators .

Result of Action

If the compound does indeed exhibit anti-inflammatory activity, it could result in a decrease in the production of pro-inflammatory mediators, leading to a reduction in inflammation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-13-6-8-20(9-7-13)18(23)11-21-10-16(24-12-17(19)22)14-4-2-3-5-15(14)21/h2-5,10,13H,6-9,11-12H2,1H3,(H2,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBLSANTAVKNLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2768919.png)

![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)

![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768926.png)

![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2768934.png)

![4-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2768942.png)